WX-037 is a potent phosphatidylinositol-3-kinase/proteine-kinase (PI3K) inhibitor with potential anticancer activity. It has been shown that abnormal mutations of the PI3K signalling pathway are present in most types of cancer. Identifying an inhibitor for the PI3K signalling pathway is thus of therapeutic interest.
Properties
Product Name
WX-037
IUPAC Name
NONE
Solubility
Soluble in DMSO, not in water
Synonyms
WX037, WX-037, WX 037
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nilotinib is a tyrosine kinase inhibitor that is used in the treatment of chronic myeloid leukemia (CML). It was first approved by the US Food and Drug Administration (FDA) in 2007 and has since become an important drug in the management of CML. Nilotinib is a second-generation tyrosine kinase inhibitor that is more potent and selective than its predecessor, imatinib.
NVP-BHG712, also known as BHG-712, is a EphB4 kinase inhibitor and BCR-ABL inhibitor. NVP-BHG712, which inhibits EphB4 kinase activity in the low nanomolar range in cellular assays showed high selectivity for targeting the EphB4 kinase when profiled against other kinases in biochemical as well as in cell based assays. BHG-712 shows excellent pharmacokinetic properties and potently inhibits EphB4 autophosphorylation in tissues after oral administration.
PD 173955 is a tyrosine kinase inhibitor. It inhibits c-Src, Yes, and LCK (IC50s = 25, 22, and 5 nM, respectively), as well as Bcr-Abl and c-Kit (IC50s = 1-2 and 25 nM, respectively), and is selective for these kinases over the insulin receptor (InsR), α-FGFR, basic FGFR (bFGFR), PDGFR, and PKC. PD 173955 (5,000 nM) induces cell cycle arrest at the G2/M phase in DU145 prostate, SKOV3 ovarian, HT-29 colon, A549 lung, and A431 skin cancer cells. It inhibits proliferation of MDA-MB-468 and MCF-7 breast cancer cells (IC50s = 500 and 1,000 nM, respectively), as well as patient-derived peripheral blood chronic myelogenous leukemia (CML) progenitor cells (IC50= ~7.5 nM). PD-173955 is a src tyrosine kinase inhibitor. PD173955 inhibited Bcr-Abl-dependent cell growth. PD173955 showed cell cycle arrest in G. PD173955 has an IC of 1-2 nM in kinase inhibition assays of Bcr-Abl, and in cellular growth assays it inhibits Bcr-Abl-dependent substrate tyrosine phosphorylation. PD173955 inhibited kit ligand-dependent c-kit autophosphorylation (IC = approximately 25 nM) and kit ligand-dependent proliferation of M07e cells (IC = 40 nM) but had a lesser effect on interleukin 3-dependent (IC = 250 nM) or granulocyte macrophage colony-stimulating factor (IC = 1 microM)-dependent cell growth.
PD 180970 is an inhibitor of Bcr-Abl. It inhibits wild-type and mutant forms of Bcr-Abl, as well as the p210 isoform, a marker of chronic myelogenous leukemia (CML), with IC50 values ranging from 5 to 48 nM. PD 180970 is selective for Bcr-Abl over basic FGFR (bFGFR) and PDGFR (IC50s = 934 and 1,430 nM, respectively) but also inhibits Src, LCK, KIT, and EGFR (IC50s = 0.8, <5, 50, and 390 nM, respectively). It induces cell cycle arrest at the G1 phase and apoptosis in K562 CML cells when used at a concentration of 50 nM. PD 180970 (500 nM) inhibits constitutive STAT3 DNA-binding activity in, and proliferation of, MDA-MB-468 breast cancer cells. It also inhibits proliferation of Ba/F3 cells expressing mutant p210 Bcr-AblY253F that are resistant to imatinib with an IC50 value of 48 nM. PD180970 is a novel Bcr-Abl inhbiitor. PD180970 inhibited in vivo tyrosine phosphorylation of p210Bcr-Abl (IC50 = 170 nM) and the p210BcrAbl substrates Gab2 and CrkL (IC50 = 80 nM) in human K562 chronic myelogenous leukemic cells. In vitro, PD180970 potently inhibited autophosphorylation of p210Bcr-Abl (IC50 = 5 nM) and the kinase activity of purified recombinant Abl tyrosine kinase (IC50 = 2.2 nM). Incubation of K562 cells with PD180970 resulted in cell death. PD180970 is among the most potent inhibitors of the p210Bcr-Abl tyrosine kinase, which is present in almost all cases of human chronic myelogenous leukemia. PD180970 is a promising candidate as a novel therapeutic agent for Bcr-Abl-positive leukemia.
Pacritinib is a small molecule inhibitor that targets Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). It is currently being investigated for its potential therapeutic effects in various diseases, including myelofibrosis and acute myeloid leukemia.
PHA-680626 is a potent and selective PLK inhibitor. PHA-680626 exhibits anti-proliferative and pro-apoptotic activity on Imatinib-resistant chronic myeloid leukemia cell lines and primary CD34+ cells by inhibition of both Bcr-Abl tyrosine kinase and Aurora kinases. PHA-680626 inhibits Plk1 (IC50 = 0.53 μM), Plk2 (IC50 = 0.07 μM) and Plk3 (IC50 = 1.61 μM).
Ponatinib is a tyrosine kinase inhibitor that is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It was approved by the US Food and Drug Administration (FDA) in 2012 and is marketed under the brand name Iclusig. Ponatinib is a potent inhibitor of BCR-ABL, a fusion protein that is responsible for the development of CML and Ph+ ALL.
Pyr-41 is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. It is a member of the pyrazole family of compounds and has been shown to have a wide range of biological activities. We will also discuss the future perspectives and challenges associated with the use and study of Pyr-41.